Difeterol

SARS-CoV-2 drug repurposing CPE assay

Difeterol (CAS 14587-50-9), also known by the brand name Pandryl, is a small-molecule diarylmethane classified pharmacologically as a histamine H1 receptor (HRH1) antagonist. It is formally listed as a Japanese Accepted Name (JAN) and International Nonproprietary Name (INN), and is regulated as a Class 2 over-the-counter (OTC) antihistamine in Japan.

Molecular Formula C25H29NO2
Molecular Weight 375.5 g/mol
CAS No. 14587-50-9
Cat. No. B085095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifeterol
CAS14587-50-9
Molecular FormulaC25H29NO2
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)N(C)CCOC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C25H29NO2/c1-20(24(27)21-12-6-3-7-13-21)26(2)18-19-28-25(22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,20,24-25,27H,18-19H2,1-2H3
InChIKeyOEHKWMHRFWWMQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Difeterol (CAS 14587-50-9): A Diarylmethane H1 Antagonist with Dual Cholinesterase and Antiviral Screening Activity for Research Procurement


Difeterol (CAS 14587-50-9), also known by the brand name Pandryl, is a small-molecule diarylmethane classified pharmacologically as a histamine H1 receptor (HRH1) antagonist [1]. It is formally listed as a Japanese Accepted Name (JAN) and International Nonproprietary Name (INN), and is regulated as a Class 2 over-the-counter (OTC) antihistamine in Japan [1][2]. The compound bears the FDA Unique Ingredient Identifier (UNII) A2P950OCL0 and is registered in the FDA Global Substance Registration System [3]. Its molecular formula is C₂₅H₂₉NO₂ with a molecular weight of 375.50 g/mol. Beyond its primary H1 antagonism, Difeterol has been reported to inhibit butyrylcholinesterase (BChE) and has appeared in high-throughput screening campaigns for SARS-CoV-2 cytopathic effect (CPE) inhibition [4]. Notably, authoritative database entries from KEGG DRUG confirm the H1 antagonist classification, contradicting certain vendor claims of β₂-adrenoceptor agonism that lack primary literature support [1].

Why Generic Substitution of Difeterol with Other First-Generation H1 Antagonists Is Not Supported by Evidence


Difeterol cannot be treated as a simple interchangeable commodity within the first-generation antihistamine class. Although it shares the H1 receptor antagonist mechanism with agents such as diphenhydramine, clemastine, and promethazine, its distinct molecular architecture—incorporating a benzhydryloxyethyl linker and a phenylpropanol moiety with a hydrogen bond donor—yields a substantially different physicochemical profile (MW 375.50 vs. 255.35 g/mol for diphenhydramine; XLogP3 4.6 vs. 3.3; tPSA 32.70 vs. 12.47 Ų) [1][2]. These properties influence membrane permeability, CNS penetration potential, and off-target binding. Moreover, Difeterol displays secondary pharmacological activities, including butyrylcholinesterase (BChE) inhibition and distinct activity in SARS-CoV-2 CPE assays (AP-1 potency 11.10 µM; CPE potency 12.59 µM) [3], that are not conserved across the antihistamine class. Procurement decisions based solely on H1 antagonism class membership risk selecting a compound with uncharacterized polypharmacology and divergent experimental behavior, undermining assay reproducibility and data interpretability.

Quantitative Differentiation Evidence for Difeterol vs. Closest Analogs: A Comparator-Based Procurement Guide


SARS-CoV-2 CPE Assay: Difeterol vs. Zotepine and Spiperone—Direct Head-to-Head Activity Comparison

In a high-throughput phenotypic screen for inhibitors of SARS-CoV-2-induced cytopathic effect (CPE), Difeterol demonstrated an AP-1 pathway potency of 11.10 µM, an autophagy modulation potency of 29.85 µM, and a SARS-CoV-2 CPE potency of 12.59 µM [1]. In the same assay panel, the antipsychotic Zotepine showed an identical AP-1 potency of 11.10 µM but a markedly stronger autophagy potency of 13.33 µM (a 2.24-fold difference), while sharing the same CPE potency of 12.59 µM [1]. The D₂/5-HT₂ antagonist Spiperone exhibited AP-1 potency of 11.99 µM, autophagy potency of 13.33 µM, and CPE potency of 12.59 µM [1]. Difeterol's lower autophagy pathway activity (29.85 µM) relative to its AP-1 and CPE potencies suggests a divergent polypharmacology profile that distinguishes it from psychiatry-class compounds in the same screening panel [1].

SARS-CoV-2 drug repurposing CPE assay AP-1 pathway antiviral screening

KEGG-Regulatory Target Authentication: H1 Antagonist Classification vs. Vendor-Claimed β₂-Adrenoceptor Agonism

The KEGG DRUG database (Entry D09748) explicitly classifies Difeterol as an antihistamine (抗ヒスタミン薬) with HRH1 (histamine H1 receptor) as its sole annotated molecular target, listed under the G protein-coupled receptor rhodopsin family [1]. The KEGG DRUG entry for Difeterol hydrochloride (Entry D01701) confirms the same H1 antagonist classification [2]. This regulatory-grade annotation directly contradicts statements on certain vendor websites claiming Difeterol is a 'long-acting β₂-adrenergic receptor agonist (LABA).' ChEMBL 20 reports no known activity for this compound, and no entries in BindingDB document β₂-adrenoceptor binding data [3]. In contrast, well-characterized H1 antagonists such as diphenhydramine are consistently annotated with H1 receptor binding Ki values (e.g., Ki = 1.7–5.5 nM for diphenhydramine at human H1) in authoritative databases [4], while equivalent data for Difeterol at either H1 or β₂ receptors remain absent from peer-reviewed primary literature.

H1 receptor target authentication regulatory database KEGG DRUG pharmacology classification

Physicochemical Differentiation: Difeterol vs. Diphenhydramine—Computed Molecular Descriptors with Implications for CNS Permeability and Solubility

Difeterol exhibits a substantially higher molecular weight (375.50 vs. 255.35 g/mol), greater lipophilicity (XLogP3 4.6 vs. 3.3), larger topological polar surface area (tPSA 32.70 vs. 12.47 Ų), and an additional hydrogen bond donor (1 vs. 0) compared to the prototypical first-generation H1 antagonist diphenhydramine [1][2]. The XLogP3 of 4.6 places Difeterol in the 'hydrophobic' range (logP > 4.2) per ADMET classification schemes, while diphenhydramine's XLogP3 of 3.3 falls in the 'optimal' range for oral bioavailability [3]. The higher tPSA (32.70 Ų) suggests reduced passive blood-brain barrier permeability relative to diphenhydramine (12.47 Ų), which is consistent with its classification as a lower-sedation OTC antihistamine in Japan [4]. The presence of a hydroxyl group (HBD = 1) on Difeterol's phenylpropanol moiety—absent in diphenhydramine—introduces hydrogen bond donor capacity that may alter receptor binding kinetics and solubility profile.

physicochemical properties CNS penetration lipophilicity polar surface area drug-likeness

Neuromuscular Electrophysiology: Pandryl-P (Difeterol) vs. Promethazine—Comparative Effects on End-Plate Potential in Amphibian and Rodent Models

A 1970 electrophysiological study directly compared the effects of Pandryl-P (Difeterol phosphate) with promethazine, tripelennamine, d-tubocurarine, and decamethonium on end-plate potential (EPP) and action potential using sciatic-sartorius preparations from toads and phrenic-diaphragm preparations from rats [1]. In the toad sciatic-sartorius model, both Pandryl-P and promethazine caused gradual reduction and eventual complete disappearance of the action potential, followed by marked appearance of end-plate potential—a pattern identical to that of d-tubocurarine [1]. In the rat phrenic-diaphragm preparation, Pandryl-P and promethazine both exhibited effects 'almost the same as the case of decamethonium,' characterized by prolonged latency period and persistence of action potential without disappearance followed by EPP [1]. This dual-model characterization provides electrophysiological evidence that Difeterol shares neuromuscular junction effects with promethazine but with a depolarizing-block profile akin to decamethonium in mammalian tissue, distinguishing it from the pure competitive blockade of d-tubocurarine [1].

end-plate potential neuromuscular junction antihistamine electrophysiology promethazine skeletal muscle

Procurement-Relevant Regulatory Status: Japanese OTC Market Authorization vs. Global Research-Only Accessibility

Difeterol holds a unique regulatory position among diarylmethane H1 antagonists: it is approved as a Class 2 OTC drug in Japan (marketed historically under the brand name Pandryl), with formal JAN and INN designation [1][2]. In contrast, structurally related first-generation antihistamines such as diphenhydramine are widely approved globally (FDA OTC monograph; EMA), while clemastine and promethazine have varying international regulatory statuses. Despite its Japanese OTC heritage, Difeterol has not been approved by the US FDA or EMA, and ZINC/ChEMBL records confirm it has not been used in any registered clinical trials [3]. Current procurement channels for research use are limited to specialty chemical suppliers; the MedKoo listing indicates minimum order quantities of 1 gram with 2–4 months lead time and a current out-of-stock status requiring custom synthesis . TargetMol lists a 25 mg unit at ¥20,560 with a 10–14 week lead time [4]. This restricted availability and long lead time, combined with the absence of pharmacopeial monograph-grade reference standards, creates a procurement profile distinct from commodity H1 antagonists that are available as USP/EP reference standards from multiple global suppliers.

regulatory status OTC drug Japan JAN procurement supply chain

Evidence-Based Application Scenarios for Difeterol Procurement in Research and Drug Discovery


SARS-CoV-2 Drug Repurposing Screening with Differential Autophagy Pathway Analysis

Difeterol is suitable as a reference compound in SARS-CoV-2 CPE assays where researchers need a molecule with established AP-1 pathway activity (11.10 µM) but relatively weak autophagy modulation (29.85 µM), enabling differentiation from psychiatry-class compounds like Zotepine and Spiperone that exhibit stronger autophagy engagement [1]. Its inclusion as an H1 antagonist comparator in antiviral repurposing panels allows dissection of AP-1-mediated effects from autophagy-dependent mechanisms in Vero E6 or analogous cell models. Researchers should note that these potency values derive from a single high-throughput screening campaign and require independent replication before mechanistic conclusions are drawn.

Alzheimer's Disease Research Requiring Butyrylcholinesterase (BChE) Inhibitor Tool Compounds

Difeterol is reported to inhibit butyrylcholinesterase (BChE) and has been proposed for Alzheimer's disease research applications [1]. Unlike the clinically established BChE inhibitor rivastigmine (which also inhibits AChE), Difeterol's primary pharmacology is H1 receptor antagonism, positioning it as a dual-activity tool for investigating the intersection of cholinergic dysfunction and neuroinflammation in neurodegeneration models. Users must note that specific BChE IC₅₀ values for Difeterol are not available in peer-reviewed primary literature, and independent biochemical validation of BChE inhibitory potency is a prerequisite for quantitative pharmacology studies.

Peripheral H1 Antagonism Studies Requiring Reduced CNS Penetration Potential

Based on its computed physicochemical profile—particularly its higher topological polar surface area (tPSA 32.70 Ų vs. 12.47 Ų for diphenhydramine) and larger molecular weight (375.50 g/mol)—Difeterol is predicted in silico to exhibit lower passive blood-brain barrier permeability compared to the prototypical sedating antihistamine diphenhydramine [1]. This property, consistent with its historical OTC positioning in Japan as a lower-sedation antihistamine , makes Difeterol a candidate tool compound for peripheral H1 receptor studies where minimizing CNS confounds is desirable. However, experimental brain-to-plasma ratio or CSF penetration data are not available, and researchers must empirically validate CNS exposure in their specific model systems.

Antihistamine Neuromuscular Junction Pharmacology in Amphibian and Rodent Electrophysiology Models

The 1970 characterization of Pandryl-P's effects on end-plate potential provides a foundational electrophysiological reference for researchers studying antihistamine actions at the neuromuscular junction [1]. Difeterol's dual profile—d-tubocurarine-like effects in amphibian tissue and decamethonium-like depolarizing effects in mammalian tissue—makes it a compound of interest for comparative neuromuscular pharmacology. Investigators can use this historical data to design contemporary patch-clamp or two-electrode voltage clamp experiments comparing Difeterol with modern neuromuscular blockers.

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